molecular formula C20H21NO2S B188666 Cyclopentyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate CAS No. 74797-22-1

Cyclopentyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate

Cat. No. B188666
CAS RN: 74797-22-1
M. Wt: 339.5 g/mol
InChI Key: LVAYCUHDBONTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CPCC and has been found to have a variety of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of CPCC is not fully understood. However, it has been hypothesized that CPCC inhibits the activity of certain enzymes involved in cancer cell growth and inflammation.

Biochemical And Physiological Effects

CPCC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using CPCC in lab experiments is that it has been found to have low toxicity. This makes it a potentially safe compound to use in research. However, one limitation of using CPCC is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on CPCC. One area of research could be to further study its potential as an anti-cancer agent. Another area of research could be to study its potential as an anti-inflammatory agent. Additionally, more research is needed to fully understand its mechanism of action and to design experiments to study its effects.

Synthesis Methods

The synthesis of CPCC involves the reaction of cyclopentylamine with 6,11-dihydrodibenzo(b,e)thiepin-11-one. The reaction is carried out in the presence of a carbonyldiimidazole (CDI) catalyst. The resulting product is then purified using column chromatography.

Scientific Research Applications

CPCC has been studied for its potential use as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. CPCC has also been studied for its potential use as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

CAS RN

74797-22-1

Product Name

Cyclopentyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate

Molecular Formula

C20H21NO2S

Molecular Weight

339.5 g/mol

IUPAC Name

cyclopentyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate

InChI

InChI=1S/C20H21NO2S/c22-20(23-15-8-2-3-9-15)21-19-16-10-4-1-7-14(16)13-24-18-12-6-5-11-17(18)19/h1,4-7,10-12,15,19H,2-3,8-9,13H2,(H,21,22)

InChI Key

LVAYCUHDBONTPY-UHFFFAOYSA-N

SMILES

C1CCC(C1)OC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24

Canonical SMILES

C1CCC(C1)OC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24

Origin of Product

United States

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